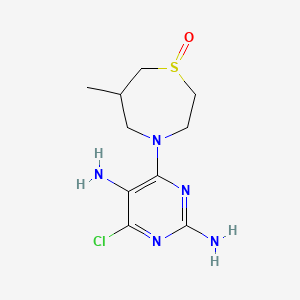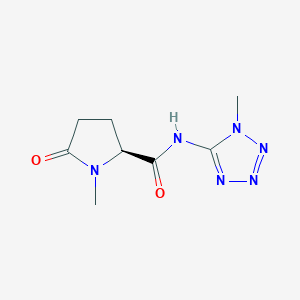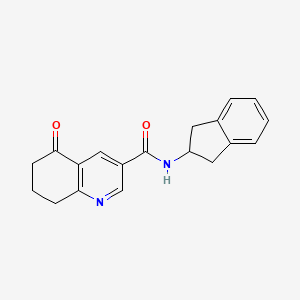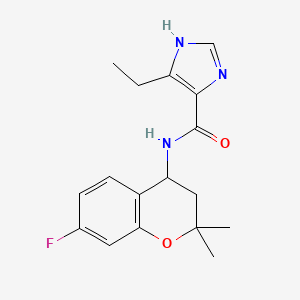
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine, also known as COTI-2, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer.
Mechanism of Action
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine is a novel small molecule inhibitor that targets mutant p53, a protein that is commonly found in various types of cancer. Mutant p53 is known to promote tumor growth and resistance to chemotherapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine binds to mutant p53 and induces a conformational change, leading to the restoration of wild-type p53 function. This results in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In animal models, 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to reduce tumor size and improve survival rates. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has not shown any significant toxicity in pre-clinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine is its specificity for mutant p53, making it a promising candidate for the treatment of various types of cancer. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also shown promising results in pre-clinical studies, with a significant reduction in tumor size and improved survival rates. However, the yield of the synthesis process is low, which may limit the availability of the compound for further research. Further studies are needed to determine the optimal dosage and administration of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine in humans.
Future Directions
For 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine include further pre-clinical studies to determine the optimal dosage and administration of the compound in humans. Clinical trials are also needed to evaluate the safety and efficacy of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine in humans. In addition, further research is needed to determine the potential for combination therapy with other chemotherapy agents and radiation therapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine may also have potential applications in other diseases, such as neurodegenerative disorders, where mutant p53 has been implicated.
Synthesis Methods
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine can be synthesized through a multi-step process starting from 2-amino-4-chloro-6-methylpyrimidine. The synthesis involves the formation of a thiazepane ring and subsequent reaction with a ketone to form the final product. The yield of the synthesis process is around 20%.
Scientific Research Applications
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to have anti-tumor activity in various cancer cell lines, including breast, colon, lung, and ovarian cancers. In pre-clinical studies, 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also shown promising results in animal models, with a significant reduction in tumor size and improved survival rates.
properties
IUPAC Name |
4-chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5OS/c1-6-4-16(2-3-18(17)5-6)9-7(12)8(11)14-10(13)15-9/h6H,2-5,12H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWRDKTRSVTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS(=O)C1)C2=C(C(=NC(=N2)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)
![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)


![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)


![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)